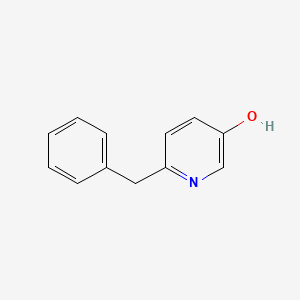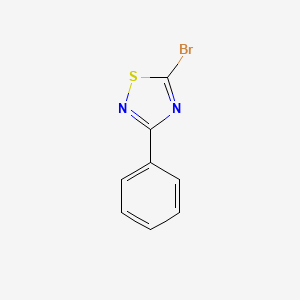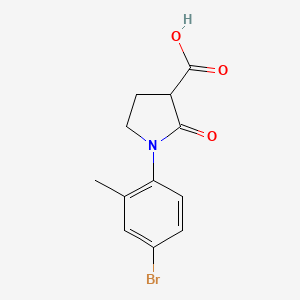
1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid, also known as BMOPPC, is a synthetic organic compound that has been the subject of numerous scientific studies. It has a wide range of potential applications, including use in the synthesis of pharmaceuticals, in chemical and biological research, and in industrial processes. BMOPPC has been found to have unique properties that make it an attractive molecule for further study and exploration.
Applications De Recherche Scientifique
1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid has been found to have a number of potential applications in scientific research. It has been used in the synthesis of pharmaceuticals, as a dye for fluorescence microscopy, as a reagent for the synthesis of other compounds, and as a catalyst for organic reactions. It has also been used in the study of enzyme kinetics, protein structure, and DNA-protein interactions.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid is not yet fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. It has been found to inhibit the activity of some enzymes, while activating the activity of others. It has also been found to interact with proteins in a manner that can alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have a number of potential effects, including the inhibition of the enzyme acetylcholinesterase, the stimulation of the enzyme cyclooxygenase-2, and the inhibition of the enzyme monoamine oxidase. It has also been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. It also has a wide range of potential applications, making it a useful tool for a variety of experiments. However, it is important to note that this compound can be toxic and should be handled with care.
Orientations Futures
The potential applications of 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid are far-reaching and the possibilities for further research are vast. Some potential future directions include further exploration of its biochemical and physiological effects, further exploration of its mechanism of action, and the development of new and improved synthesis methods. Additionally, the development of new and improved methods for the detection and quantification of this compound could open up new avenues for research.
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-6-8(13)2-3-10(7)14-5-4-9(11(14)15)12(16)17/h2-3,6,9H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQLGFQXRLAMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCC(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



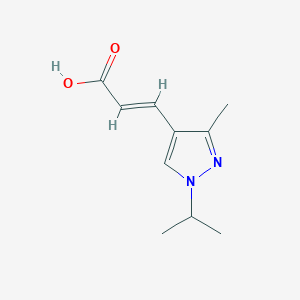
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3033241.png)
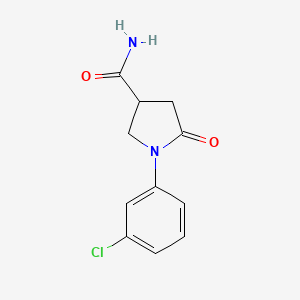


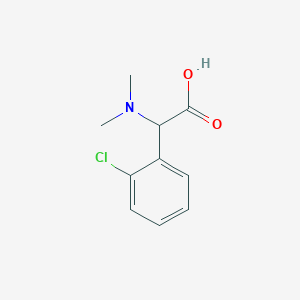
![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)

![2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B3033256.png)
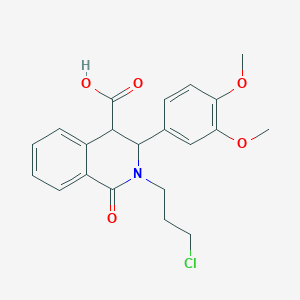
![7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033258.png)
